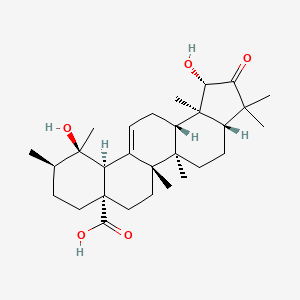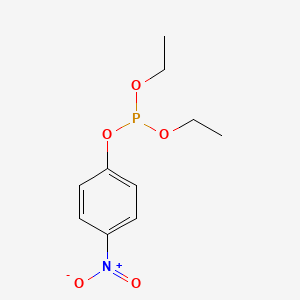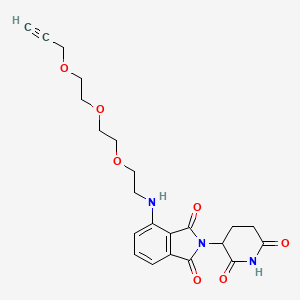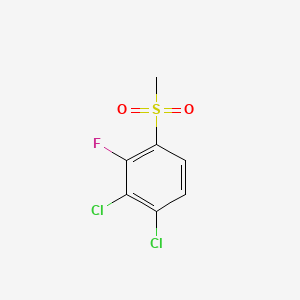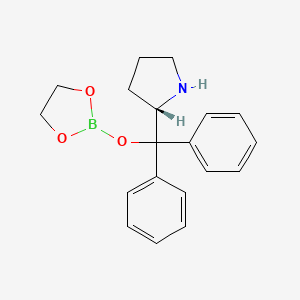
(S)-2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine is a chiral compound that features a pyrrolidine ring and a boronate ester group
Métodos De Preparación
The synthesis of (S)-2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine typically involves the reaction of a pyrrolidine derivative with a boronate ester. The reaction conditions often include the use of a base and a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
(S)-2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The pyrrolidine ring can participate in substitution reactions, often facilitated by the presence of the boronate ester group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(S)-2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of (S)-2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The boronate ester group can form reversible covalent bonds with active site residues, modulating the activity of the target enzyme or receptor. This interaction can affect various biochemical pathways, leading to the desired biological or chemical effect .
Comparación Con Compuestos Similares
(S)-2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine can be compared with other similar compounds, such as:
®-2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities.
2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine: Without the chiral center, this compound may have different reactivity and applications.
Boronate esters: Other boronate esters with different substituents can be compared in terms of their reactivity and applications.
Propiedades
Fórmula molecular |
C19H22BNO3 |
|---|---|
Peso molecular |
323.2 g/mol |
Nombre IUPAC |
(2S)-2-[1,3,2-dioxaborolan-2-yloxy(diphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C19H22BNO3/c1-3-8-16(9-4-1)19(18-12-7-13-21-18,17-10-5-2-6-11-17)24-20-22-14-15-23-20/h1-6,8-11,18,21H,7,12-15H2/t18-/m0/s1 |
Clave InChI |
KKQJUNDZGUCWKN-SFHVURJKSA-N |
SMILES isomérico |
B1(OCCO1)OC([C@@H]2CCCN2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
B1(OCCO1)OC(C2CCCN2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


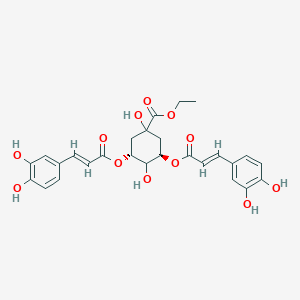
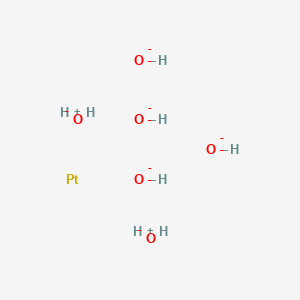
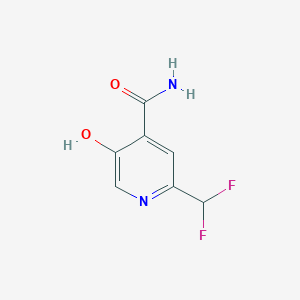
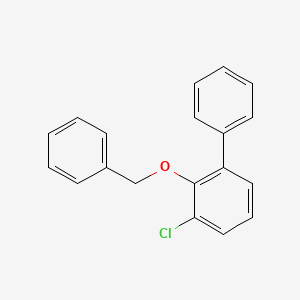
![4,5,6-Trimethoxy-3-[(morpholin-4-yl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14761555.png)
![Pyrazino[2,3-d]pyridazine](/img/structure/B14761559.png)



![[(E)-2-bromoethenyl]-di(propan-2-yloxy)borane](/img/structure/B14761578.png)
